molecular formula C12H13NO4S B2658587 N-([2,2'-bifuran]-5-ylmethyl)cyclopropanesulfonamide CAS No. 2034490-84-9

N-([2,2'-bifuran]-5-ylmethyl)cyclopropanesulfonamide

Cat. No. B2658587
CAS RN: 2034490-84-9
M. Wt: 267.3
InChI Key: CVQYDIXXFUMWRZ-UHFFFAOYSA-N
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Description

N-([2,2'-bifuran]-5-ylmethyl)cyclopropanesulfonamide, also known as BCS, is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BCS is a cyclopropane-containing compound that has been studied for its ability to inhibit certain enzymes and receptors, making it a promising candidate for the development of new drugs. In

Scientific Research Applications

Lewis Acid Catalyzed Annulations

One notable application is in Lewis acid-catalyzed (3+2)-annulations involving donor-acceptor cyclopropanes, as detailed by Mackay et al. (2014), where Sc(OTf)3 catalyzes the annulation with ynamides to yield cyclopentene sulfonamides with high diastereoselectivity. This process underscores the potential of sulfonamide-bearing cyclopropanes in synthesizing complex cyclic structures, a method potentially applicable to N-([2,2'-bifuran]-5-ylmethyl)cyclopropanesulfonamide for generating novel organic compounds (Mackay et al., 2014).

Biocatalysis in Drug Metabolism

The use of biocatalysis to generate mammalian metabolites of biaryl-bis-sulfonamide compounds, as explored by Zmijewski et al. (2006), illustrates the potential for applying similar techniques to N-([2,2'-bifuran]-5-ylmethyl)cyclopropanesulfonamide. This approach could elucidate its metabolic profile and support drug development processes by producing metabolites for further study (Zmijewski et al., 2006).

Cyclopropanation Reactions

Research by Ma et al. (2022) on the Cu-catalyzed allylation of amines using cyclopropyldiphenylsulfonium salt highlights a synthetic application that could be adapted for N-([2,2'-bifuran]-5-ylmethyl)cyclopropanesulfonamide. Such reactions could facilitate the N-functionalization of drug molecules, showcasing the compound's utility in medicinal chemistry (Ma et al., 2022).

Asymmetric Synthesis

The development of novel sulfonamides for enantioselective organocatalyzed cyclopropanation, as presented by Hartikka et al. (2007), suggests a potential application for N-([2,2'-bifuran]-5-ylmethyl)cyclopropanesulfonamide in asymmetric synthesis. Such applications could lead to the creation of chiral molecules with significant pharmaceutical value (Hartikka et al., 2007).

Formal [2 + 3]-Cycloaddition Reactions

The AlCl3-promoted formal [2+3]-cycloaddition reactions of cyclopropanes, as investigated by Zhu et al. (2014), provide insights into constructing highly functionalized indane derivatives. This methodology could be applicable to N-([2,2'-bifuran]-5-ylmethyl)cyclopropanesulfonamide, suggesting its utility in synthesizing complex organic frameworks with potential biological activity (Zhu et al., 2014).

properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c14-18(15,10-4-5-10)13-8-9-3-6-12(17-9)11-2-1-7-16-11/h1-3,6-7,10,13H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQYDIXXFUMWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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